![molecular formula C12H19BrS B1527691 2-Bromo-3-(2-ethylhexyl)thiophene CAS No. 303734-52-3](/img/structure/B1527691.png)
2-Bromo-3-(2-ethylhexyl)thiophene
Overview
Description
“2-Bromo-3-(2-ethylhexyl)thiophene” is a chemical compound with the empirical formula C12H19BrS . It has a molecular weight of 275.25 . This compound is used as an organic semiconducting polymer or small molecule precursor .
Molecular Structure Analysis
The molecular structure of “2-Bromo-3-(2-ethylhexyl)thiophene” is represented by the SMILES stringBrC1=C(CC(CCCC)CC)C=CS1
. The InChI representation is 1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3
. Physical And Chemical Properties Analysis
“2-Bromo-3-(2-ethylhexyl)thiophene” is a liquid at room temperature . It has a refractive index of 1.523 and a density of 1.201 g/L at 25°C .Scientific Research Applications
Organic Semiconducting Polymers
2-Bromo-3-(2-ethylhexyl)thiophene: is a valuable precursor in the synthesis of organic semiconducting polymers . These polymers are crucial for developing next-generation electronic devices due to their flexibility, light weight, and potential for low-cost production. They can be used in applications ranging from organic field-effect transistors (OFETs) to organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Block Copolymer Synthesis
The compound serves as a building block for the synthesis of all-conjugated diblock copolymers . These copolymers exhibit microphase-separated structures and are studied for their electrical conductivity and potential in creating advanced materials with unique properties, such as self-healing or environmental responsiveness.
Corrosion Inhibitors
Thiophene derivatives, including 2-Bromo-3-(2-ethylhexyl)thiophene , are investigated for their role as corrosion inhibitors . These compounds can form protective layers on metals, preventing oxidation and degradation, which is essential for extending the lifespan of metal components in industrial applications.
Medicinal Chemistry
In medicinal chemistry, thiophene derivatives are explored for their pharmacological properties . While 2-Bromo-3-(2-ethylhexyl)thiophene itself may not be used directly as a drug, its structural framework is significant for developing compounds with anti-inflammatory, antimicrobial, and anticancer activities.
Organic Electronics
This compound is integral to the advancement of organic electronics . Its use in the formation of π-conjugated conductive polymers is pivotal for fabricating devices that require flexible, lightweight, and potentially biodegradable electronic components.
Photovoltaic Materials
2-Bromo-3-(2-ethylhexyl)thiophene: is also a key ingredient in the development of photovoltaic materials . These materials are used to create solar cells that convert light into electricity, offering a renewable energy source with the potential for high efficiency and low environmental impact.
Light-Emitting Diodes
The application of thiophene derivatives in the fabrication of OLEDs is another area of interest . OLEDs are used in display and lighting technologies, prized for their high-quality color reproduction, flexibility, and energy efficiency.
Conductive Polymers
Lastly, the compound’s role in producing conductive polymers is noteworthy . These polymers are essential for creating materials that can conduct electricity, which is vital for a wide range of applications, including sensors, actuators, and energy storage devices.
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-(2-ethylhexyl)thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrS/c1-3-5-6-10(4-2)9-11-7-8-14-12(11)13/h7-8,10H,3-6,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIAAXXJIUXUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CC1=C(SC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728807 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2-ethylhexyl)thiophene | |
CAS RN |
303734-52-3 | |
Record name | 2-Bromo-3-(2-ethylhexyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90728807 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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